molecular formula C11H14N2O3S B13544709 4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile

Cat. No.: B13544709
M. Wt: 254.31 g/mol
InChI Key: BZFWUIKAPSTZLD-UHFFFAOYSA-N
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Description

4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is a compound that combines the structural features of a sulfonic acid derivative and an azetidine ring. The sulfonic acid group is known for its strong acidic properties, while the azetidine ring is a four-membered nitrogen-containing heterocycle that exhibits significant ring strain, making it highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO . This reaction yields azetidine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The azetidine ring can be reduced to form less strained nitrogen-containing compounds.

    Substitution: Both the sulfonic acid group and the azetidine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonates, reduced nitrogen-containing compounds, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is unique due to the combination of its sulfonic acid group and azetidine ring, which imparts both strong acidic properties and high reactivity due to ring strain. This combination makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

azetidine-2-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4,6H,1-2H2

InChI Key

BZFWUIKAPSTZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C#N

Origin of Product

United States

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